molecular formula C19H18N4OS B10967456 2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B10967456
M. Wt: 350.4 g/mol
InChI Key: STKFLJDBPDKSMD-UHFFFAOYSA-N
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Description

2-(9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothieno ring fused with a triazolopyrimidine ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of a benzothieno intermediate, which is then reacted with a triazolopyrimidine precursor under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(9-Ethyl-8,9,10,11-tetrahydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-(9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if it interacts with receptors, it could modulate signal transduction pathways by either activating or inhibiting receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2-yl)phenol : A closely related compound with slight structural variations.
  • Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives : These compounds share a similar core structure but differ in their substituents and functional groups.

Uniqueness

The uniqueness of 2-(9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol lies in its specific fusion of benzothieno and triazolopyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure could result in different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-(13-ethyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

InChI

InChI=1S/C19H18N4OS/c1-2-11-7-8-13-15(9-11)25-19-16(13)18-21-17(22-23(18)10-20-19)12-5-3-4-6-14(12)24/h3-6,10-11,24H,2,7-9H2,1H3

InChI Key

STKFLJDBPDKSMD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O

Origin of Product

United States

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